molecular formula C10H6BrNO B6215712 5-bromoquinoline-6-carbaldehyde CAS No. 2051588-04-4

5-bromoquinoline-6-carbaldehyde

Cat. No.: B6215712
CAS No.: 2051588-04-4
M. Wt: 236.06 g/mol
InChI Key: KFYBIOXCTDCEDO-UHFFFAOYSA-N
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Description

5-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It features a quinoline core structure substituted with a bromine atom at the 5-position and an aldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoquinoline-6-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of 6-quinolinecarbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromoquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.

    Medicine: Quinoline derivatives, including those synthesized from this compound, have shown potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-bromoquinoline-6-carbaldehyde and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. For example, quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death. Additionally, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

    Quinoline-6-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    5-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and applications.

    5-Fluoroquinoline-6-carbaldehyde:

Uniqueness: 5-Bromoquinoline-6-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns and make it a versatile intermediate for the synthesis of various functionalized quinoline derivatives .

Properties

CAS No.

2051588-04-4

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H

InChI Key

KFYBIOXCTDCEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C=O)N=C1

Purity

95

Origin of Product

United States

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